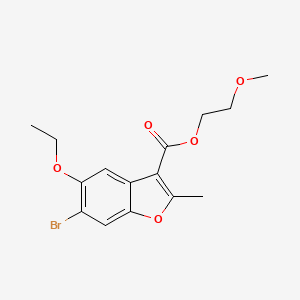

![molecular formula C19H11ClF2N4O2S B2617733 3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1242898-39-0](/img/structure/B2617733.png)

3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

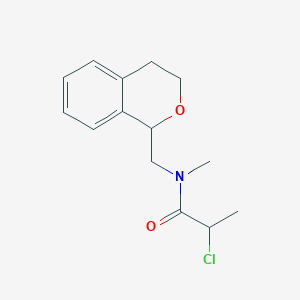

The compound is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class of compounds. These compounds are characterized by a pyrazine (a six-membered ring with two nitrogen atoms) fused to a triazole (a five-membered ring with three nitrogen atoms) .

Chemical Reactions Analysis

The compound, being a derivative of [1,2,4]triazolo[4,3-a]pyrazine, might undergo reactions similar to other compounds in this class. For instance, some [1,2,4]triazolo[4,3-a]pyrazines have been synthesized using oxidative annulation or C-N coupling reactions .Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives, including those with structural similarities to the specified compound, involves various methodologies aimed at introducing diverse functional groups. These methods offer pathways for creating a wide array of derivatives with potential pharmacological activities. For example, the synthesis of 8-oxo-3-thioxo-2,3,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazines through intramolecular condensation reactions showcases the versatility in producing compounds within this class, providing a foundation for further chemical modifications and applications in drug development (Lee et al., 1989).

Antimicrobial Activity

Compounds within the [1,2,4]triazolo[4,3-a]pyrazine family have been evaluated for their antimicrobial properties. Research indicates that derivatives of this class can exhibit significant antibacterial and antifungal activities, suggesting their potential as leads for developing new antimicrobial agents. The exploration of new pyrazoline and pyrazole derivatives, including those with [1,2,4]triazolo[3,4-c][1,2,4]triazino[5,6-b] scaffolds, has expanded the understanding of the structure-activity relationships within this chemical class (Hassan, 2013).

Potential Pharmacological Applications

The structural framework of [1,2,4]triazolo[4,3-a]pyrazines has been linked to various pharmacological activities, including anticonvulsant properties. Research into derivatives such as 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines demonstrates the potential for these compounds to serve as bioisosteres for other pharmacologically active structures. This suggests their utility in the development of novel therapeutic agents with improved efficacy and safety profiles (Kelley et al., 1995).

Propiedades

IUPAC Name |

3-[2-(3-chlorophenyl)-2-oxoethyl]sulfanyl-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11ClF2N4O2S/c20-12-3-1-2-11(8-12)16(27)10-29-19-24-23-17-18(28)25(6-7-26(17)19)13-4-5-14(21)15(22)9-13/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJCONSMRKCOCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11ClF2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2617651.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-hydroxyoctanoate](/img/structure/B2617654.png)

![N-cyclopentyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide](/img/structure/B2617656.png)

![3-{[4-(2-chlorophenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2617661.png)

![(2R)-2-[(2-iodo-3-methylphenyl)formamido]propanoic acid](/img/structure/B2617668.png)